Cas no 64044-10-6 (Estran-17-one, 3-hydroxy-, (3b,5b)-)

Estran-17-one, 3-hydroxy-, (3b,5b)- 化学的及び物理的性質
名前と識別子
-
- Estran-17-one, 3-hydroxy-, (3b,5b)-
- 19-Noretiocholan-3β-ol-17-one
- (3ss,5ss)-3-Hydroxyestran-17-one; 19-Nor-5ss-androstane-3ss-ol,17-one; 3ss-Hydroxy-5ss-estran-17-one
- 64044-10-6
- DTXSID101024311
- 19-Noretiocholan-3b-ol-17-one
- 19-Nor-5beta-androstane-3beta-ol,17-one
- SCHEMBL5863281
-
- インチ: InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12+,13+,14-,15-,16+,18+/m1/s1
- InChIKey: UOUIARGWRPHDBX-MTYWFVNZSA-N
計算された属性
- 精确分子量: 276.208930132g/mol
- 同位素质量: 276.208930132g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 20
- 回転可能化学結合数: 0
- 複雑さ: 418
- 共价键单元数量: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 37.3Ų
Estran-17-one, 3-hydroxy-, (3b,5b)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | N675205-10mg |
(3s,5r,8r,9r,10s,13s,14s)-3-hydroxy-13-methylhexadecahydro-17h-cyclopenta[a]phenanthren-17-one |
64044-10-6 | 10mg |
¥1650.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | N675205-100mg |
(3s,5r,8r,9r,10s,13s,14s)-3-hydroxy-13-methylhexadecahydro-17h-cyclopenta[a]phenanthren-17-one |
64044-10-6 | 100mg |
¥13200.00 | 2023-09-15 |
Estran-17-one, 3-hydroxy-, (3b,5b)- 関連文献
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
Estran-17-one, 3-hydroxy-, (3b,5b)-に関する追加情報
Estran-17-one, 3-hydroxy-, (3b,5b)-: A Comprehensive Overview of Its Chemical Profile and Emerging Applications
Estran-17-one, 3-hydroxy-, (3b,5b)-, with the CAS number 64044-10-6, is a significant compound in the field of chemical and biomedical research. This compound, belonging to the class of steroid hormones, has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular structure of Estran-17-one, 3-hydroxy-, (3b,5b)- features a hydroxyl group at the 3-hydroxy position and double bonds at the 3b and 5b positions, which contribute to its distinct chemical behavior and biological activity.
The synthesis and characterization of Estran-17-one, 3-hydroxy-, (3b,5b)- have been extensively studied in recent years. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have played a crucial role in elucidating its molecular structure. These studies have revealed that the hydroxyl group at the 3-hydroxy position significantly influences the compound's reactivity and interactions with biological targets. Furthermore, the presence of double bonds at the 3b and 5b positions enhances its ability to participate in various biochemical pathways.
In terms of biological activity, Estran-17-one, 3-hydroxy-, (3b,5b)- has shown promising potential in several research areas. One of the most notable applications is in the field of endocrinology, where it has been investigated for its role in modulating hormonal pathways. Research indicates that this compound can interact with estrogen receptors, leading to potential therapeutic benefits in conditions related to hormonal imbalances. Additionally, its structural similarity to natural steroid hormones makes it a valuable candidate for developing novel treatments for estrogen-dependent diseases.
Recent studies have also explored the pharmacokinetic properties of Estran-17-one, 3-hydroxy-, (3b,5b)-. These investigations have focused on understanding how the compound is metabolized and eliminated in vivo. Advanced computational modeling techniques have been employed to predict its metabolic pathways and interactions with enzymes involved in drug metabolism. Such insights are crucial for optimizing dosages and minimizing potential side effects when considering clinical applications.
The compound's potential extends beyond endocrinology into other therapeutic areas as well. For instance, preliminary research suggests that Estran-17-one, 3-hydroxy-, (3b,5b)- may exhibit anti-inflammatory properties. This finding is particularly intriguing given the growing interest in developing natural or synthetic compounds that can modulate inflammatory responses without significant side effects. The hydroxyl group at the 3-hydroxy position is believed to play a key role in this anti-inflammatory activity by interacting with specific cellular targets.
Moreover, the structural features of Estran-17-one, 3-hydroxy-, (3b,5b)- make it an attractive scaffold for designing new pharmaceuticals. Researchers are exploring ways to modify its structure to enhance its biological activity while maintaining safety profiles suitable for clinical use. This approach involves leveraging computational chemistry tools to predict how different modifications will affect the compound's properties. Such efforts are part of a broader trend toward rational drug design, where compounds are developed based on detailed understanding of their molecular interactions.
The synthesis of Estran-17-one, 3-hydroxy-, (3b,5b)- has also seen advancements in recent years. New synthetic routes have been developed that improve yield and purity while reducing environmental impact. These methods often involve green chemistry principles, such as using solvent-free reactions or catalytic processes that minimize waste. The ability to produce high-quality samples efficiently is essential for both research and potential industrial applications.
In conclusion, Estran-17-one, 3-hydroxy-, (3b,5b)-, identified by its CAS number 64044-10-6, is a multifaceted compound with significant potential in various scientific and medical fields. Its unique structural features contribute to its diverse biological activities, making it a valuable subject of study for researchers aiming to develop new treatments for hormone-related disorders and other conditions. As research continues to uncover more about its properties and applications, this compound is poised to play an increasingly important role in pharmaceutical development and biomedicine.
64044-10-6 (Estran-17-one, 3-hydroxy-, (3b,5b)-) Related Products
- 1501757-56-7(3-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-1-ol)
- 767286-63-5(O-(3-fluoropropyl)hydroxylamine)
- 2172434-71-6(tert-butyl 3-(fluorosulfonyl)methyl-4-(thiophen-3-yl)pyrrolidine-1-carboxylate)
- 2445784-34-7(3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid)
- 58158-57-9(1-(4-chlorophenyl)-2-(pyridin-3-yl)ethan-1-one)
- 1214325-71-9(2-(2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)acetonitrile)
- 922105-90-6(3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 2097937-87-4(1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine)
- 2228713-02-6(3-(4-bromo-3,5-dimethylphenyl)azetidine)
- 2680756-98-1(2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid)




